molecular formula C20H29N5O5 B4997428 1-(MORPHOLIN-4-YL)-2-{4-[3-(MORPHOLIN-4-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE

1-(MORPHOLIN-4-YL)-2-{4-[3-(MORPHOLIN-4-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE

Cat. No.: B4997428
M. Wt: 419.5 g/mol
InChI Key: RELFJANSUSXLMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(MORPHOLIN-4-YL)-2-{4-[3-(MORPHOLIN-4-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that features both morpholine and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(MORPHOLIN-4-YL)-2-{4-[3-(MORPHOLIN-4-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the morpholine and piperazine intermediates, followed by their coupling under controlled conditions. The nitro group is introduced through nitration reactions, and the final product is obtained through purification techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(MORPHOLIN-4-YL)-2-{4-[3-(MORPHOLIN-4-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The morpholine and piperazine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

1-(MORPHOLIN-4-YL)-2-{4-[3-(MORPHOLIN-4-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(MORPHOLIN-4-YL)-2-{4-[3-(MORPHOLIN-4-YL)-4-NITROPHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Properties

IUPAC Name

1-morpholin-4-yl-2-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O5/c26-20(24-9-13-30-14-10-24)16-21-3-5-22(6-4-21)17-1-2-18(25(27)28)19(15-17)23-7-11-29-12-8-23/h1-2,15H,3-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELFJANSUSXLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N2CCOCC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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